molecular formula C12H17FN2 B1309664 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline CAS No. 869943-95-3

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline

Cat. No.: B1309664
CAS No.: 869943-95-3
M. Wt: 208.27 g/mol
InChI Key: MXHWGHJBQPQAJS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17FN2 It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-methylpiperidine.

    Reduction of Nitro Group: The nitro group in 5-fluoro-2-nitroaniline is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    N-Alkylation: The resulting 5-fluoro-2-aminobenzene is then subjected to N-alkylation with 3-methylpiperidine under basic conditions, typically using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, such as reducing the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: De-fluorinated aniline derivatives

    Substitution: Substituted aniline derivatives with various functional groups

Scientific Research Applications

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The piperidine ring may also contribute to the compound’s overall activity by influencing its conformation and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(3-methylpiperidin-1-yl)benzene: Similar structure but lacks the amino group.

    2-(3-Methylpiperidin-1-yl)aniline: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-(1-piperidinyl)aniline: Similar structure but lacks the methyl group on the piperidine ring.

Uniqueness

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the 3-methylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-fluoro-2-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHWGHJBQPQAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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